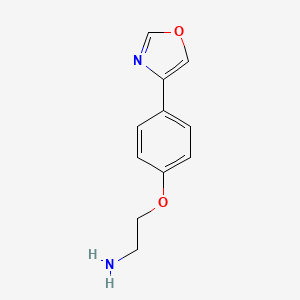

2-(4-Oxazol-4-yl-phenoxy)-ethylamine

Katalognummer B8727629

Molekulargewicht: 204.22 g/mol

InChI-Schlüssel: YKKTVVVZWNXYGC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06689800B2

Procedure details

A stirred mixture of 234.0 g (0.692 mol) of [2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester l-3, 295.1 ml (3.097 mol) of 1,4-cyclohexadiene, and 93.60 g of 10% Pd/C (50% water wet) in 5.6 l of methanol was stirred at room temperature for about twenty-two hours. The mixture was filtered through a pad of diatomaceous earth (13×3 cm), and the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine. The filtrate was evaporated in vacuo, and to the residual solid was added 250 ml of toluene. The mixture was stirred at room temperature for about thirty minutes, 2.5 l of hexanes was then added over a period of about five to ten minutes, and the resulting slurry was then stirred for about one hour. The mixture was filtered, and the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml), and the solid was dried under vacuum at about 50° C. for about eighteen hours. The title compound (115 g, 81.5% yield) was obtained as a white powder.

Name

[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester

Quantity

234 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(OC(=O)[NH:10][CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[N:21]=[CH:22][O:23][CH:24]=2)=[CH:16][CH:15]=1)C1C=CC=CC=1.C1CC=CCC=1>CO.[Pd]>[O:23]1[CH:24]=[C:20]([C:17]2[CH:18]=[CH:19][C:14]([O:13][CH2:12][CH2:11][NH2:10])=[CH:15][CH:16]=2)[N:21]=[CH:22]1

|

Inputs

Step One

|

Name

|

[2-(4-oxazol-4-yl-phenoxy)-ethyl]-carbamic acid benzyl ester

|

|

Quantity

|

234 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(NCCOC1=CC=C(C=C1)C=1N=COC1)=O

|

|

Name

|

|

|

Quantity

|

295.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CCC=CC1

|

|

Name

|

|

|

Quantity

|

5.6 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

93.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at room temperature for about twenty-two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a pad of diatomaceous earth (13×3 cm)

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was then washed with 12 l of 100:1 v/v methanol/triethylamine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was evaporated in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to the residual solid was added 250 ml of toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at room temperature for about thirty minutes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2.5 l of hexanes was then added over a period of about five to ten minutes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting slurry was then stirred for about one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was then washed with a mixture of 1:10 toluene/hexanes (3×100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid was dried under vacuum at about 50° C. for about eighteen hours

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C=NC(=C1)C1=CC=C(OCCN)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 115 g | |

| YIELD: PERCENTYIELD | 81.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |